molecular formula C8H6ClIO2 B175114 Methyl 2-Chloro-4-iodobenzoate CAS No. 156573-32-9

Methyl 2-Chloro-4-iodobenzoate

Cat. No. B175114
M. Wt: 296.49 g/mol
InChI Key: GXZQAHOVNZHGFE-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-4-iodobenzoate is a chemical compound with the molecular formula C8H6ClIO2 . It is the methyl ester of 2-chloro-4-iodobenzoic acid .


Synthesis Analysis

Methyl 2-Chloro-4-iodobenzoate can be synthesized from 2-chloro-4-iodobenzoic acid via esterification . The synthesis involves the reaction of 2-chloro-4-iodobenzoic acid with methanol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of Methyl 2-Chloro-4-iodobenzoate consists of a benzene ring substituted with a methyl ester, a chlorine atom, and an iodine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the IUPAC name .


Chemical Reactions Analysis

The aryl-iodide functionality of Methyl 2-Chloro-4-iodobenzoate may undergo coupling reactions . For example, it can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .


Physical And Chemical Properties Analysis

Methyl 2-Chloro-4-iodobenzoate is a solid compound with a faint yellow color . It has a predicted boiling point of 308.7±27.0 °C and a predicted density of 1.837±0.06 g/cm3 .

Scientific Research Applications

“Methyl 2-Chloro-4-iodobenzoate” is a chemical compound with the CAS Number: 156573-32-9 . This compound is a solid at room temperature .

While specific applications for “Methyl 2-Chloro-4-iodobenzoate” were not found, iodobenzoates in general are used as anti-infective, contraceptive agents, and x-ray contrast mediums for diagnostic radiology .

  • Synthesis of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones : Methyl 2-iodobenzoate, a compound similar to Methyl 2-Chloro-4-iodobenzoate, can be used in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones . This could potentially be an area of application for Methyl 2-Chloro-4-iodobenzoate as well.

  • Preparation of Kibdelone C : The microbial dihydroxylation of methyl 2-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate. This intermediate forms the precursor for preparing kibdelone C . Given the structural similarity, Methyl 2-Chloro-4-iodobenzoate might also be used in a similar manner.

  • Synthesis of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones : Methyl 2-iodobenzoate, a compound similar to Methyl 2-Chloro-4-iodobenzoate, can be used in the preparation of N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones . This could potentially be an area of application for Methyl 2-Chloro-4-iodobenzoate as well.

  • Preparation of Kibdelone C : The microbial dihydroxylation of methyl 2-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate. This intermediate forms the precursor for preparing kibdelone C . Given the structural similarity, Methyl 2-Chloro-4-iodobenzoate might also be used in a similar manner.

Safety And Hazards

Methyl 2-Chloro-4-iodobenzoate is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-chloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZQAHOVNZHGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626998
Record name Methyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-4-iodobenzoate

CAS RN

156573-32-9
Record name Methyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156573-32-9
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Synthesis routes and methods

Procedure details

4-Amino-2-methoxy-benzoic acid methyl ester (22.97 g) was cooled to an internal temperature of −10° C. in concentrated hydrochloric acid (110 ml) and stirred as a suspension. A precooled solution of sodium nitrite (98.71 g) in water (45 ml) was added to this mixture, at such a rate so as to maintain a reaction temperature of less than 0° C. After stirring for 25 minutes at 0° C. the reaction was treated with a solution of potassium iodide (24.44 g) and iodine (18.37 g) in water (50 ml) at such a rate so as to maintain a reaction temperature of less than −4° C. Ethyl acetate (100 ml) was added during the addition and the dark mixture was stirred at 0° C. for one hour. The organic layer was diluted with ethyl acetate and washed well with saturated sodium thiosulfate solution. The resulting orange solution was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo to yield an oil which was purified by suction filtration through silica gel eluting with hexane/ethyl acetate (50/1). The resulting purified oil solidified on cooling to give 33.71 g of the title compound. MS, m/z: 296 (M)+.
Quantity
22.97 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
98.71 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
24.44 g
Type
reactant
Reaction Step Three
Quantity
18.37 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Mohammed, MK Parai, X Jiang… - ACS medicinal …, 2012 - ACS Publications
… The synthetic scheme for 11 was started by selective mono S-arylation of commercially available methyl 2-chloro-4-iodobenzoate with 4-nitrothiophenol in the presence of copper(I) …
Number of citations: 33 pubs.acs.org
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org
LE Wang, GM Sullivan, LA Hexamer… - Journal of medicinal …, 2007 - ACS Publications
… Representative Procedure for the Formation of Diaryl Amine from Methyl 2-Chloro-4-iodobenzoate … A mixture of methyl-2-chloro-4-iodobenzoate (0.81 g, 2.73 mmol), 5-morpholino-2-…
Number of citations: 54 pubs.acs.org

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